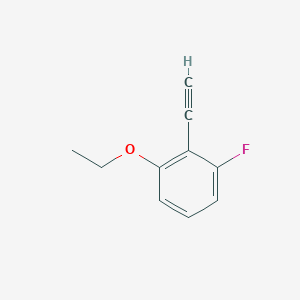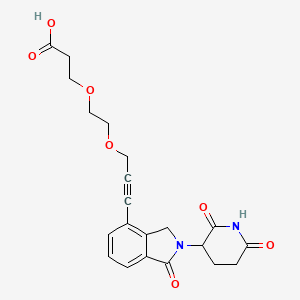
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and versatile applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, a propargyl group, and a polyethylene glycol (PEG) linker, which collectively contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide precursors The propargyl group is introduced through a propargylation reaction, which can be achieved using propargyl halides in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Functionalized derivatives with various substituents.
科学的研究の応用
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid involves its interaction with molecular targets through its functional groups. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages. The PEG linker enhances solubility and biocompatibility, facilitating its use in biological systems. The phthalimide and glutarimide moieties contribute to the compound’s stability and reactivity, enabling its application in various chemical transformations.
類似化合物との比較
Similar Compounds
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: Similar structure with an additional PEG unit, offering enhanced solubility and flexibility.
Phthalimidinoglutarimide-propargyl-O-C2-acid: Lacks the PEG linker, resulting in different solubility and reactivity profiles.
Uniqueness
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid stands out due to its balanced combination of functional groups, which provide a unique set of chemical properties. The presence of the PEG linker enhances its solubility and biocompatibility, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C21H22N2O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,6-13H2,(H,25,26)(H,22,24,27) |
InChIキー |
MKXYYRIWQITRHV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)

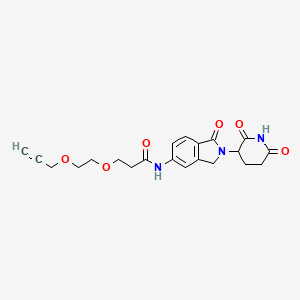
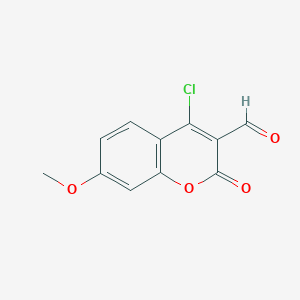
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)


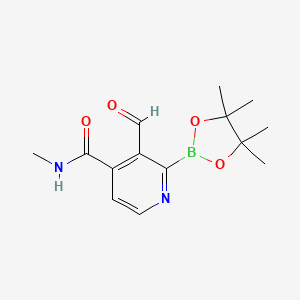
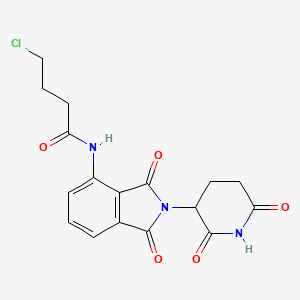
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
